2-[benzyl-(3-chloro-2-hydroxy-propyl)amino]-N-(4-benzyloxyphenyl)acetamide
Description
This compound is a structurally complex acetamide derivative featuring a benzyl-substituted 3-chloro-2-hydroxypropylamino moiety and an N-(4-benzyloxyphenyl) group. The chloro and hydroxy groups may influence solubility and hydrogen-bonding interactions, while the benzyloxy group could enhance lipophilicity and membrane permeability.
Properties
Molecular Formula |
C25H27ClN2O3 |
|---|---|
Molecular Weight |
438.9 g/mol |
IUPAC Name |
2-[benzyl-(3-chloro-2-hydroxypropyl)amino]-N-(4-phenylmethoxyphenyl)acetamide |
InChI |
InChI=1S/C25H27ClN2O3/c26-15-23(29)17-28(16-20-7-3-1-4-8-20)18-25(30)27-22-11-13-24(14-12-22)31-19-21-9-5-2-6-10-21/h1-14,23,29H,15-19H2,(H,27,30) |
InChI Key |
XQTPCGDEYXTYJX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC(CCl)O)CC(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[benzyl-[(2S)-3-chloro-2-hydroxypropyl]amino]-N-(4-phenylmethoxyphenyl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzyl Group: This can be achieved through a Friedel-Crafts alkylation reaction.
Introduction of the Chloro-Hydroxypropyl Group: This step involves the use of a chlorinating agent such as thionyl chloride, followed by a hydrolysis reaction.
Coupling with the Phenylmethoxyphenyl Group: This step can be performed using a nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-[benzyl-[(2S)-3-chloro-2-hydroxypropyl]amino]-N-(4-phenylmethoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions are common, especially involving the chloro group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
The applications of 2-[benzyl-(3-chloro-2-hydroxy-propyl)amino]-N-(4-benzyloxyphenyl)acetamide are detailed below, based on available research.
Chemical Information
This compound has the molecular formula and a molecular weight of 438.95 . It is also identified by the CAS No. 777934-41-5 .
Potential Applications
While specific applications of this compound are not extensively documented in the search results, the presence of key functional groups suggests potential uses in medicinal chemistry and related fields.
As an Intermediate in Synthesis
N-substituted alkylamide compounds, such as N-(3-amino-2-hydroxy-propyl) substituted alkylamides, may have potential applications in various fields .
Class II Phosphoinositide-3-Kinases (PI3Ks) Inhibitors
Class II phosphoinositide-3-kinases (PI3Ks) play roles in cell signaling, division, migration, and survival . Modifying the N-phenylacetamide structure can affect inhibitory activity . Research indicates that the hydrogen bond donor on the amide moiety is relevant for interaction with the catalytic domain of the enzyme .
Other potential applications
The search results also mention the use of compounds containing chloro, hydroxy, and amide groups in various applications:
Mechanism of Action
The mechanism by which 2-[benzyl-[(2S)-3-chloro-2-hydroxypropyl]amino]-N-(4-phenylmethoxyphenyl)acetamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
Key structural analogs and their distinguishing features are summarized below:
Physicochemical Properties
- Lipophilicity : The target compound’s benzyloxy group increases logP compared to hydroxylated analogs (e.g., ).
- Melting Points : Analogous compounds (e.g., , m.p. 124.9–125.4°C) suggest moderate crystallinity, influenced by hydrogen bonding (amide N–H···O).
- Solubility : Polar groups (OH, Cl) may enhance aqueous solubility relative to purely aromatic analogs (e.g., ).
Crystallographic and Hydrogen-Bonding Profiles
- Dihedral Angles: reports a 60.5° angle between aromatic rings, comparable to the steric constraints expected in the target compound’s benzyl/propylamino system.
- Hydrogen Bonding : Amide N–H···O interactions stabilize dimers (), a feature likely conserved in the target compound.
Biological Activity
2-[benzyl-(3-chloro-2-hydroxy-propyl)amino]-N-(4-benzyloxyphenyl)acetamide, identified by its CAS number 777934-41-5, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and relevant case studies.
Chemical Structure
The molecular formula of the compound is C25H27ClN2O3. It features a benzyl group, a chloro-substituted hydroxypropyl moiety, and a benzyloxyphenyl acetamide structure. The presence of these functional groups suggests potential interactions with biological targets, making it a candidate for pharmacological evaluation.
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of antimicrobial properties. Preliminary studies indicate that it exhibits both antibacterial and antifungal activities.
Antibacterial Activity
Research indicates that this compound demonstrates significant antibacterial effects against various Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentrations (MICs) :
- Bacillus subtilis : MIC = 4.69 µM
- Staphylococcus aureus : MIC = 5.64 µM
- Enterococcus faecalis : MIC = 8.33 µM
- Escherichia coli : MIC = 2.33 µM
- Pseudomonas aeruginosa : MIC = 13.40 µM
- Salmonella typhi : MIC = 11.29 µM
These results indicate a broad spectrum of activity, particularly against E. coli and B. subtilis, which are common pathogens in clinical settings .
Antifungal Activity
The compound also exhibits antifungal properties, with notable effectiveness against:
- Candida albicans : MIC = 16.69 µM
- Fusarium oxysporum : MIC = 56.74 µM
This suggests that the compound could be beneficial in treating fungal infections as well .
The mechanisms by which this compound exerts its biological effects are not fully elucidated; however, it is hypothesized that the chloro and hydroxy groups may play crucial roles in binding to bacterial enzymes or disrupting cell wall synthesis. Additionally, the presence of multiple aromatic systems may facilitate interactions with microbial membranes .
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds, providing insights into structure-activity relationships (SAR). For instance:
- A study on related benzamide derivatives indicated that modifications to the aromatic rings significantly influenced antibacterial potency, suggesting that similar modifications could enhance the activity of our compound .
- Another investigation highlighted the importance of electron-donating and withdrawing groups in enhancing antibacterial efficacy, which could be applicable to our compound's design .
Data Table: Biological Activity Summary
| Pathogen | Activity Type | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Bacillus subtilis | Antibacterial | 4.69 µM |
| Staphylococcus aureus | Antibacterial | 5.64 µM |
| Enterococcus faecalis | Antibacterial | 8.33 µM |
| Escherichia coli | Antibacterial | 2.33 µM |
| Pseudomonas aeruginosa | Antibacterial | 13.40 µM |
| Salmonella typhi | Antibacterial | 11.29 µM |
| Candida albicans | Antifungal | 16.69 µM |
| Fusarium oxysporum | Antifungal | 56.74 µM |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
